3-Butyl-3-azabicyclo[3.1.1]heptan-6-one
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Overview
Description
3-Butyl-3-azabicyclo[311]heptan-6-one is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-3-azabicyclo[3.1.1]heptan-6-one can be achieved through a multi-step process. One common method involves the cyclization of a suitable precursor, such as a butyl-substituted cyclohexanone derivative, in the presence of a nitrogen source. The reaction typically requires specific conditions, such as the use of a strong base and a suitable solvent, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-3-azabicyclo[3.1.1]heptan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of butyl-substituted cyclohexanone derivatives.
Reduction: Formation of butyl-substituted cyclohexanol derivatives.
Substitution: Formation of various substituted azabicycloheptane derivatives.
Scientific Research Applications
3-Butyl-3-azabicyclo[3.1.1]heptan-6-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design, providing structural rigidity and unique binding properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Butyl-3-azabicyclo[3.1.1]heptan-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure provides a rigid framework that can enhance binding affinity and selectivity. The nitrogen atom within the structure can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: Known for its use as a building block in medicinal chemistry.
3-Methyl-3-azabicyclo[3.1.1]heptan-6-one: Another member of the azabicycloheptane family with similar structural properties.
Uniqueness
3-Butyl-3-azabicyclo[3.1.1]heptan-6-one is unique due to its butyl substitution, which can influence its chemical reactivity and biological activity. This substitution provides distinct steric and electronic effects, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-butyl-3-azabicyclo[3.1.1]heptan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-2-3-4-11-6-8-5-9(7-11)10(8)12/h8-9H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGAPRIPUAYATL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC2CC(C1)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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